molecular formula C15H13N5O B13369560 1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide

Katalognummer: B13369560
Molekulargewicht: 279.30 g/mol
InChI-Schlüssel: QRMXKTFGUGBVQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methylphenyl group and a 3-pyridinyl group attached to the triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide derivative.

    Attachment of the 3-Pyridinyl Group: The 3-pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halide derivatives, palladium catalysts, and suitable solvents for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole structure, which is known for antimicrobial, antifungal, and anticancer properties.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It can be utilized in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 4-methylphenyl and 3-pyridinyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-methylphenyl)-N-(2-pyridinyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(4-methylphenyl)-N-(4-pyridinyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,3-triazole-3-carboxamide

Uniqueness

1-(4-methylphenyl)-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide is unique due to the specific positioning of the 4-methylphenyl and 3-pyridinyl groups on the triazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H13N5O

Molekulargewicht

279.30 g/mol

IUPAC-Name

1-(4-methylphenyl)-N-pyridin-3-yl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H13N5O/c1-11-4-6-13(7-5-11)20-10-17-14(19-20)15(21)18-12-3-2-8-16-9-12/h2-10H,1H3,(H,18,21)

InChI-Schlüssel

QRMXKTFGUGBVQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.